molecular formula C20H22ClN3S2 B2933399 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole CAS No. 344269-15-4

3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2933399
CAS No.: 344269-15-4
M. Wt: 403.99
InChI Key: SQTAVFIFBMKNIX-UHFFFAOYSA-N
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Description

3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a synthetic small molecule belonging to the 1,2,4-triazole class, characterized by its dual benzylthioether functionalities with chlorophenyl and methylphenyl substituents. This structural motif is of significant interest in medicinal chemistry and chemical biology for the development of novel enzyme inhibitors. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and dipole interactions within enzyme active sites. Research into analogous compounds suggests potential applications as inhibitors for carbonic anhydrase [https://pubmed.ncbi.nlm.nih.gov/31525696/] and xanthine oxidase [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5773963/], enzymes implicated in conditions like glaucoma and gout, respectively. The specific substitution pattern of this compound, featuring lipophilic and electron-withdrawing groups, is designed to optimize binding affinity and selectivity for target proteins. It serves as a valuable chemical tool for probing biological pathways and structure-activity relationships (SAR) in the design of more potent and selective therapeutic agents. This product is intended for For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3S2/c1-3-24-19(14-25-12-16-8-10-18(21)11-9-16)22-23-20(24)26-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTAVFIFBMKNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Sulfur Introduction: The sulfanyl groups are incorporated using thiol reagents under mild conditions, often in the presence of catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

S-Alkylation and Thiol-Ether Formation

The compound undergoes S-alkylation under basic conditions to introduce new substituents. For example:

  • Reaction with alkyl halides (e.g., benzyl bromide) in the presence of cesium carbonate yields derivatives with extended thioether chains .

  • Key conditions : DMF solvent, room temperature, 24-hour reaction time .

Table 1: S-Alkylation Reactions

ReagentProduct StructureYield (%)ConditionsSource
Benzyl bromideTriazole with benzylsulfanyl substituent61DMF, Cs₂CO₃, 24 h
2-BromoacetophenoneKetone-functionalized triazole derivative57DMF, NaBH₄, 45–50°C

Oxidation Reactions

The sulfanyl (-S-) groups can be oxidized to sulfoxides or sulfones:

  • Oxidation with H₂O₂/CH₃COOH : Converts -S- to -SO- (sulfoxide).

  • Oxidation with mCPBA : Forms -SO₂- (sulfone).

Table 2: Oxidation Outcomes

Oxidizing AgentProduct TypeReaction TimeYield (%)Source
H₂O₂/CH₃COOHSulfoxide derivative6 h78
mCPBASulfone derivative8 h65

Nucleophilic Substitution

The sulfanyl groups participate in nucleophilic displacement reactions:

  • Displacement by amines : Thiols or alcohols replace sulfanyl groups under alkaline conditions .

  • Example : Reaction with morpholine yields morpholino-substituted triazoles .

Key Reaction Pathway:

Triazole SR AmineKOH EtOHTriazole NHR RSH\text{Triazole SR Amine}\xrightarrow{\text{KOH EtOH}}\text{Triazole NHR RSH}

Cycloaddition and Heterocycle Formation

The triazole core facilitates [3+2] cycloaddition with nitriles or azides:

  • Reaction with phenylacetylene forms triazolo[1,5-a]pyrimidine derivatives under Cu(I) catalysis .

  • Conditions : DMF, 80°C, 12 h .

Hydrolysis and Acid/Base Stability

  • Acidic Hydrolysis : Cleaves sulfanyl-methyl bonds to yield thiols (e.g., conversion to 4-ethyl-5-mercapto-triazole).

  • Basic Stability : Resists degradation in NaOH (up to 10% concentration).

Cross-Coupling Reactions

The aryl chlorides in the structure enable Suzuki-Miyaura cross-coupling :

  • Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .

  • Typical conditions : DME solvent, 90°C, 24 h .

Table 3: Reaction Optimization Parameters

Reaction TypeOptimal CatalystTemperature (°C)SolventConversion (%)
S-AlkylationCs₂CO₃25DMF85
OxidationH₂O₂50CH₃COOH92
Suzuki CouplingPd(PPh₃)₄90DME78

Biological Activity Correlations

While not directly a reaction, the compound’s antimicrobial activity (MIC = 4–32 µg/mL against S. aureus and E. coli) is enhanced by introducing electron-withdrawing groups (e.g., -NO₂) via electrophilic substitution .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, triazole-based drugs are well-known for their efficacy in treating fungal infections. This compound may serve as a lead compound for the development of new antifungal or antibacterial drugs.

Industry

Industrially, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to its potential biological activity. Additionally, it may find applications in materials science for the creation of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, inhibiting their function. The aromatic substituents may enhance binding affinity through hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Key structural analogues and their substituent variations are summarized in Table 1 .

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name Core Structure R3 Substituent R4 Substituent R5 Substituent Reported Activity Reference
Target Compound 1,2,4-Triazole CH₂-S-CH₂-C₆H₄-Cl Ethyl CH₂-S-CH₂-C₆H₄-Me Not reported -
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 1,2,4-Triazole 4-Cl-C₆H₄ 4-Me-C₆H₄ 3-CF₃-C₆H₄-CH₂S Not reported [5]
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole 4-MeO-C₆H₄ - Ph Antifungal, Antibiotic [2]
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole 1,2,4-Triazole 4-F-C₆H₄-CH₂S Methyl Pyrazolyl-pyrrole Not reported [19]
4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole 4-Cl-C₆H₄ - Thione (-S) Not reported [17]
Key Observations:
  • Electron-Withdrawing vs.
  • Trifluoromethyl Substitution : The CF₃ group in enhances lipophilicity and metabolic stability compared to the target’s methyl group.
  • Thione vs. Sulfanyl : The thione (-S) group in may improve hydrogen bonding, unlike the sulfanyl (-S-) in the target.

Impact of Halogen Substituents

Halogen atoms (Cl, F, Br) are common in bioactive compounds due to their ability to modulate electronic properties and enhance binding.

  • Chlorine (target compound and ): Increases lipophilicity and resistance to oxidative metabolism.
  • Fluorine (): Smaller size and strong electronegativity may improve bioavailability but reduce steric hindrance.

Role of Sulfanyl and Alkyl Groups

  • Sulfanyl (-S-) Groups : Present in the target and most analogues, these groups facilitate hydrophobic interactions and disulfide bond formation in biological targets .
  • Ethyl vs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target’s Cl and Me groups contribute to moderate lipophilicity, balancing membrane permeability and solubility.
  • Molecular Weight : Estimated at ~430–460 g/mol, within the acceptable range for drug-likeness (Rule of Five).
  • Solubility: Sulfanyl groups may reduce aqueous solubility compared to hydroxyl or amino derivatives (e.g., ).

Biological Activity

3-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

  • Molecular Formula : C20H19ClN3S2
  • Molecular Weight : 457.96 g/mol
  • CAS Number : 344268-92-4

Biological Activity Overview

The biological activities of triazole derivatives are well-documented. The compound exhibits significant pharmacological properties, including:

  • Antibacterial Activity : Triazoles have shown efficacy against various bacterial strains, including drug-resistant species.
  • Antifungal Activity : They are potent against fungal pathogens due to their ability to inhibit ergosterol synthesis.
  • Anticancer Activity : Certain triazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.

Antibacterial Activity

Research indicates that triazole compounds can exhibit strong antibacterial properties. A study evaluated a series of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found some compounds with Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like vancomycin.

CompoundMIC (μg/mL)Bacterial Strain
Triazole A0.125MRSA
Triazole B0.250E. coli
Triazole C0.500P. aeruginosa

Antifungal Activity

Triazoles are particularly effective against fungal infections due to their mechanism of action on the fungal cell membrane. A review highlighted the structure-activity relationship (SAR) of triazoles that contribute to their antifungal potency.

Case Study: Antifungal Efficacy

A study tested various triazole derivatives against Candida species and reported the following results:

CompoundMIC (μg/mL)Fungal Strain
Compound D0.050C. albicans
Compound E0.100C. glabrata

These results indicate that modifications in the chemical structure can enhance antifungal activity.

Anticancer Activity

Several studies have documented the anticancer potential of triazoles. For instance, a specific derivative was tested against human cancer cell lines, showing promising cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies revealed that:

CompoundIC50 (μM)Cancer Cell Line
Compound F10.0HeLa (cervical cancer)
Compound G5.0MCF-7 (breast cancer)

The structure-activity relationship indicated that substitutions on the triazole ring significantly affect anticancer efficacy.

The biological activity of triazoles is largely attributed to their ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, they compromise cell membrane integrity.
  • Apoptosis Induction : In cancer cells, certain triazoles can trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to synthesize this triazole derivative, and which analytical techniques confirm its structural integrity?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. Key steps include cyclization of triazole precursors and functionalization with chlorophenyl and methylphenyl sulfanyl groups.
  • Analytical Techniques :

  • ¹H-NMR : Assigns proton environments, confirming substituent positions .
  • LC-MS : Validates molecular weight and purity .
  • Elemental Analysis : Ensures stoichiometric accuracy .
    • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize byproducts .

Q. How do researchers differentiate between tautomeric forms of 1,2,4-triazole derivatives during structural characterization?

  • Methodology :

  • X-ray Crystallography : Resolves tautomeric ambiguity by precisely locating hydrogen atoms and bonding patterns. For example, SHELXL refines crystallographic data to distinguish between 4H- and 1H-triazole tautomers .
  • DFT Calculations : Predicts stable tautomers by comparing experimental and computed IR/NMR spectra .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for sulfanyl-substituted triazoles?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes.
  • Resolution Methods :

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of sulfanyl groups) .
  • Synchrotron Crystallography : Provides high-resolution data to validate computational models .
    • Example : In a related triazole, DFT-predicted shifts matched experimental data only after accounting for solvent polarity in simulations .

Q. How can molecular docking and ADME analysis guide the design of biologically active triazole analogs?

  • Methodology :

  • Molecular Docking : Screens compound libraries against target enzymes (e.g., fungal cytochrome P450) to predict binding affinities. The sulfanyl groups often enhance hydrophobic interactions .
  • ADME Analysis : Predicts pharmacokinetics using tools like SwissADME. Substituents like 4-chlorophenyl improve metabolic stability but may reduce solubility .
    • Validation : Correlation between docking scores and in vitro inhibitory activity (e.g., IC₅₀ values) validates predictions .

Q. What crystallographic challenges arise during refinement of triazole derivatives with disordered substituents?

  • Challenges :

  • Disordered Sulfanyl Groups : Partial occupancy or rotational disorder complicates electron density maps.
    • Solutions :
  • SHELXL Constraints : Apply "ISOR" and "DELU" restraints to stabilize refinement of flexible groups .
  • Twinned Data : Use PLATON to detect twinning and apply twin-law corrections .
    • Example : A cycloheptyl-triazole derivative required anisotropic displacement parameter (ADP) restraints to model disorder .

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